molecular formula C20H16ClN5O4 B2503952 9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 852452-81-4

9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2503952
CAS No.: 852452-81-4
M. Wt: 425.83
InChI Key: PICQMQGAWWXGCJ-UHFFFAOYSA-N
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Description

This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 3-chlorophenyl group at position 9 introduces electron-withdrawing effects, while the 2,3-dimethoxyphenyl group at position 2 provides electron-donating methoxy substituents. Its molecular formula is C₁₉H₁₅ClN₅O₄ (molecular weight: 436.81 g/mol).

Properties

IUPAC Name

9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-29-13-8-4-7-12(16(13)30-2)18-23-14(17(22)27)15-19(25-18)26(20(28)24-15)11-6-3-5-10(21)9-11/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQMQGAWWXGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 898443-11-3 , is a complex organic molecule belonging to the purine class. Its structural characteristics suggest potential biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H16ClN5O4C_{20}H_{16}ClN_{5}O_{4}, with a molecular weight of approximately 425.8 g/mol . The compound features a purine core with significant substituents that may influence its biological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H16ClN5O4C_{20}H_{16}ClN_{5}O_{4}
Molecular Weight425.8 g/mol
Key Functional GroupsChlorophenyl, Dimethoxyphenyl, Carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds in the purine class have shown potential as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target in Alzheimer's disease therapy .
  • Anticancer Properties : The presence of specific aromatic groups may enhance its ability to interact with cancer cell signaling pathways.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that derivatives of purine compounds can act as potent AChE inhibitors. The compound's structure suggests it could similarly inhibit AChE, potentially offering therapeutic benefits against neurodegenerative diseases .
  • Antitumor Activity :
    • In vitro studies have indicated that purine derivatives can inhibit the growth of various cancer cell lines. The chlorophenyl and dimethoxyphenyl substituents may contribute to this activity by enhancing lipophilicity and facilitating cellular uptake .
  • Molecular Docking Studies :
    • Computational modeling has suggested that this compound can effectively bind to target proteins involved in cancer progression. These studies help elucidate the binding affinity and specificity towards targets such as tyrosine kinases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AChE InhibitionPotentially potent based on structural analogs
Antitumor EffectsInhibitory effects on cancer cell lines
Molecular InteractionFavorable binding profiles in docking studies

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Purine Core : Utilizing known synthetic pathways for constructing purine derivatives.
  • Substitution Reactions : Introducing chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.

Table 3: Synthetic Route Overview

StepDescription
Step 1: Purine Core SynthesisInitial formation using amino acids or purine derivatives
Step 2: Aromatic SubstitutionElectrophilic substitution for functional group introduction

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of analogous purine-6-carboxamide derivatives:

Compound Name Substituents (Position 2 / Position 9) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
9-(3-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,3-dimethoxyphenyl / 3-chlorophenyl C₁₉H₁₅ClN₅O₄ 436.81 Balanced electron-withdrawing (Cl) and -donating (OCH₃) groups; potential kinase inhibitor
9-(3-Methoxyphenyl)-8-oxo-2-(2-thienyl)-8,9-dihydro-7H-purine-6-carboxamide 2-thienyl / 3-methoxyphenyl C₁₇H₁₅N₅O₃S 369.40 Thienyl group enhances π-stacking; methoxy improves solubility
2-(3-Chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-chlorophenyl / 2,4-dimethoxyphenyl C₁₉H₁₅ClN₅O₄ 436.81 2,4-dimethoxy increases steric bulk; positional isomerism may alter binding specificity
9-(3,4-Dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide H / 3,4-dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 Methyl groups enhance lipophilicity; used in organic synthesis intermediates
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-hydroxyphenylamino / 2-methoxyphenyl C₁₉H₁₇N₆O₄ 399.38 Hydroxyl group enables hydrogen bonding; potential for improved target affinity
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl / 4-methylphenyl C₁₄H₁₃N₅O₂ 283.29 Simplified structure with methyl groups; may offer metabolic stability

Key Findings:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound contrasts with the 3-methoxyphenyl group in , which may reduce oxidative metabolism but increase hydrophobicity. Positional Isomerism: The 2,3-dimethoxyphenyl group (target) vs.

Biological Relevance: Thienyl () and hydroxyphenylamino () groups introduce hydrogen-bonding or π-stacking capabilities absent in the target compound, suggesting divergent target selectivity. The 3,4-dimethylphenyl derivative () lacks polar groups, favoring lipid membrane permeability but limiting solubility.

Synthetic Routes :

  • The target compound’s synthesis likely follows S-alkylation pathways similar to those described in , where thiourea intermediates react with aldehydes. Substituent positions (e.g., 2,3- vs. 2,4-dimethoxy) may require adjusted reaction conditions.

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